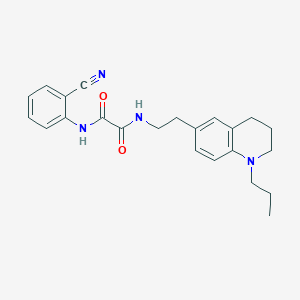

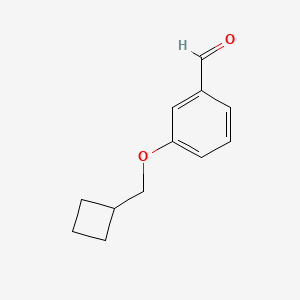

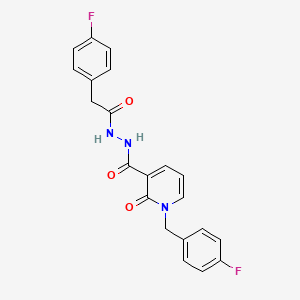

![molecular formula C17H17N5O4 B2442341 2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 878736-41-5](/img/structure/B2442341.png)

2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid” is also known as 6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]pyridine-3-acetic acid . It has a molecular weight of 280.33 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent . The method is mild in reaction condition, simple to operate, convenient to purify the product, low in cost, and suitable for laboratory synthesis and large-scale industrial production .Molecular Structure Analysis

The molecular formula of the compound is C17H16N2O2 . The InChI code is 1S/C17H16N2O2/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17/h3-8,10H,9H2,1-2H3,(H,20,21) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Pinacol Boronic Esters

Pinacol boronic esters are valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent advancements have enabled catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this sequence to compounds like methoxy-protected (−)-Δ8-THC and cholesterol .

Antioxidant Properties

2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid may serve as an antioxidant. Its incorporation into materials like bromobutyl rubber (BIIR) enhances overall thermo-reversibility, and it demonstrates higher oxidation stability in distilled biodiesel .

Therapeutic Potential

While specific therapeutic applications are still under investigation, imidazole-containing compounds, including this acid, have shown promise. Researchers explore their potential in drug development, targeting various biological processes .

Total Synthesis of Natural Products

The protodeboronation of this compound has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have intriguing biological activities, making this synthetic route valuable for drug discovery .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4/c1-10-5-3-4-6-11(10)20-7-8-21-13-14(18-16(20)21)19(2)17(26)22(15(13)25)9-12(23)24/h3-6H,7-9H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBFDFJBHGBNRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

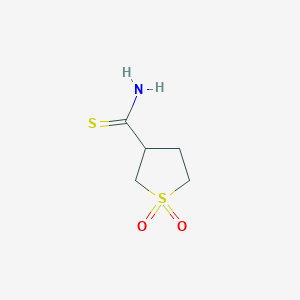

![5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde](/img/structure/B2442258.png)

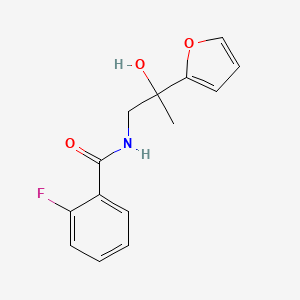

![(2E)-3-(4-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)prop-2-enoic acid](/img/structure/B2442259.png)

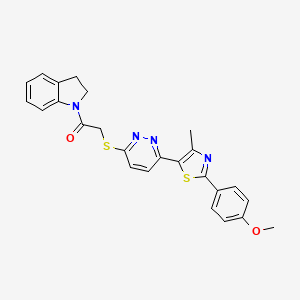

![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2442262.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442263.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2442272.png)